2-Methyl-1,3-oxazole-4-carbonyl chloride
Overview
Description
“2-Methyl-1,3-oxazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 62348-22-5 . It has a molecular weight of 145.54 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in organic chemistry . The Van Leusen Oxazole Synthesis is one of the most common methods for preparing oxazole-based compounds . This method involves the reaction of tosylmethylisocyanides (TosMICs) with various aldehydes .
Molecular Structure Analysis
The oxazole ring, which is a five-membered heterocyclic ring, contains one nitrogen atom and one oxygen atom . The structure of oxazole derivatives allows for various weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Chemical Reactions Analysis
Oxazole compounds can undergo various chemical reactions. For instance, direct arylation of oxazoles can be achieved with high regioselectivity at both C-5 and C-2 positions . Additionally, oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .
Mechanism of Action
Target of Action
Oxazoles, the class of compounds to which it belongs, are known to be versatile intermediates and pharmaceutical building blocks . They are used in the synthesis of various compounds, including those that target human protease activated receptor 2 .
Mode of Action
Oxazoles are known to interact with their targets through various chemical reactions, including pd-catalyzed decarboxylative c-h cross-coupling .
Biochemical Pathways
Oxazoles are known to be involved in a variety of synthetic procedures and have physiological and industrial significance .
Result of Action
Oxazoles are known to be used in the synthesis of various compounds with biological activities .
Future Directions
Oxazole-based molecules have received attention from researchers globally due to their broad biological activities . The important information presented in the research will work as an impetus for new views in the pursuit for rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIQNAAPRZTZRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562689 | |
Record name | 2-Methyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62348-22-5 | |
Record name | 2-Methyl-4-oxazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62348-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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